molecular formula C18H25N5O3 B3025822 7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine CAS No. 1032570-74-3

7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine

Cat. No. B3025822
M. Wt: 359.4 g/mol
InChI Key: NIMZRQHSFISGLQ-UHFFFAOYSA-N
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Description

This compound is a pharmaceutical intermediate used in the preparation of gefitinib . Gefitinib is an orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase, an enzyme that regulates intracellular signalling pathways associated with the proliferation and survival of cancer cells .


Synthesis Analysis

An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .


Molecular Structure Analysis

The molecular formula of the compound is C16H21N3O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The synthesis of gefitinib involves a series of chemical reactions, including the synthesis, isolation, and characterization of novel intermediates . These intermediates were characterized using NMR, mass spectroscopy, DSC, and XRPD analyses .


Physical And Chemical Properties Analysis

The compound has a melting point of 233-236 °C and a predicted boiling point of 519.5±60.0 °C . Its predicted density is 1.32±0.1 g/cm3 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Anticancer Potential

7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine and its derivatives have shown potential as anticancer agents. Studies have synthesized various derivatives of this compound, revealing their cytotoxic activities in vitro. For example, N-substituted (1,3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives have been identified as a potential class of anticancer agents (Dave et al., 2012). Additionally, some compounds possess antitumor activity against Bcap-37 cells in vitro, with significant antiproliferation activity observed (Ouyang Gui-ping, 2012).

Radiopharmaceutical Applications

This compound has been used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. For instance, [11C]gefitinib, synthesized using a derivative of this compound, is a high-affinity inhibitor for epidermal growth factor receptor tyrosine kinase (EGFR-TK), crucial for imaging studies in cancer research (Holt et al., 2006).

Vibrational and Theoretical Studies

Vibrational and theoretical studies of N-(3-chloro-4fluoro-phenyl)-7-methoxy-6-(3-morpholin-4ylpropoxy)-quinazolin-4-amine (GEF), a derivative, have been conducted. These studies provide insights into the molecular interactions and properties of such compounds, which are crucial for their applications in medicinal chemistry (Mıhçıokur & Özpozan, 2015).

Apoptotic Effects in Cancer Cells

A study on a new heterocyclic compound derived from 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one demonstrated its ability to induce apoptotic cell death in human bone cancer cells. This compound was found to block the proliferation of Saos-2 bone cancer cells and promote the accumulation of reactive oxygen species (ROS) in these cells, suggesting its potential as a therapeutic agent in cancer treatment (Lv & Yin, 2019).

Insecticidal Efficacy

The insecticidal efficacy of novel bis quinazolinone derivatives, which include modifications of the 7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine structure, has been explored. These derivatives showed potential as insecticides, indicating the compound's utility beyond medicinal applications (El-Shahawi et al., 2016).

Safety And Hazards

The compound is hazardous to the aquatic environment and has long-term effects . It is also classified as a reproductive toxicant, Category 1B . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-24-16-14(26-10-2-6-22-8-11-25-12-9-22)4-3-13-15(16)21-18(19)23-7-5-20-17(13)23/h3-4,19-20H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMZRQHSFISGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=N)N=C21)OCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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